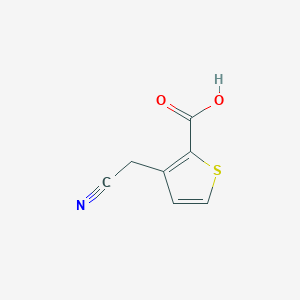

3-(氰甲基)噻吩-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-(Cyanomethyl)thiophene-2-carboxylic acid, often involves palladium-catalyzed reactions, decarboxylation processes, and the utilization of carboxylic acids as directing groups. For instance, palladium-catalyzed perarylation of thiophene carboxylic acids has been demonstrated to efficiently yield tetraarylated products through C-H bond cleavage and decarboxylation (Nakano et al., 2008). Moreover, innovative routes employing carboxylic acids as traceless directing groups for the C-H arylation of thiophenes have been developed, highlighting a methodological advancement in accessing biaryl scaffolds with diverse substitution patterns (Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxylate derivatives, including those similar to 3-(Cyanomethyl)thiophene-2-carboxylic acid, has been studied through various techniques. Investigations into the structural chemistry of organotin carboxylates have provided insights into the coordination geometry and molecular interactions of these complexes (Vatsa et al., 1991).

Chemical Reactions and Properties

Thiophene derivatives engage in diverse chemical reactions, leading to a wide array of functional materials. For example, the decarboxylative C-H/C-H cross-coupling of carboxylic acids with thiophenes has been successfully achieved, offering straightforward access to biaryl scaffolds (Zhang et al., 2015). Additionally, the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via reactions of thiophene-2-carboxylate showcases the compound's versatility in organic synthesis (Yang et al., 2002).

Physical Properties Analysis

The physical properties of thiophene derivatives are crucial for their application in materials science. The crystal structure and thermal properties of thiophene-2,5-dicarboxylic acid complexes with copper(II) and dissimilar ligands have been explored, providing insights into their potential uses in functional materials (Yeşilel et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-(Cyanomethyl)thiophene-2-carboxylic acid and related compounds are central to their reactivity and application in synthesis. Research into the reactivity of methyl 3-hydroxythiophene-2-carboxylate, for example, has opened new routes to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, demonstrating the compound's utility in organic synthesis (Corral et al., 1984).

科学研究应用

催化和有机合成

3-(氰甲基)噻吩-2-羧酸及其衍生物是各种催化和合成过程中的关键组分。已经证明了铑催化的取代噻吩-2-羧酸的C3-选择性烯基化反应,实现了多样化化合物的区域选择性形成,而无需脱羧(Iitsuka et al., 2013)。钯催化的噻吩和呋喃羧酸的芳基化反应,涉及C-H键的断裂和脱羧,是另一个应用,产生四芳基化产物(Nakano et al., 2008)。

聚合物化学和电化学应用

包括3-(氰甲基)噻吩-2-羧酸在内的噻吩衍生物在导电聚合物合成中至关重要。这些聚合物已被用于电化学DNA传感器,因为它们能够形成稳定的电活性聚合物膜(Kang et al., 2004)。水溶性聚噻吩羧酸展示了独特的溶液性能,表明在各种应用中具有潜力,包括在pH敏感器件中(Kim et al., 1999)。

材料科学和功能化

将噻吩基团引入分子中已经导致具有独特性能的材料的开发。例如,使用噻吩-2-羧酸合成多取代苯并噻吩突出了在液晶和光致变色材料中具有潜在应用的化合物的创造(Yang et al., 2002)。对噻吩的功能化,包括3-(氰甲基)噻吩-2-羧酸,允许创造具有特定化学性质的新化合物,如增加的反应性或改变的电子特性。

分子工程和太阳能电池应用

在分子工程领域,噻吩衍生物对于开发用于太阳能电池应用的有机敏化剂至关重要。使用噻吩单元工程有机敏化剂已经显著提高了太阳能电池的效率(Kim et al., 2006)。

未来方向

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, “3-(Cyanomethyl)thiophene-2-carboxylic acid”, as a thiophene derivative, may have potential applications in the development of new drugs or materials.

作用机制

Target of Action

It’s known that thiophene derivatives play a significant role in pharmaceutical chemistry . More research is needed to identify the specific targets of this compound.

Mode of Action

The exact mode of action of 3-(Cyanomethyl)thiophene-2-carboxylic acid is currently unknown due to the lack of specific studies on this compound. It’s worth noting that thiophene derivatives are often involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura (sm) cross-coupling . This reaction involves the transmetalation of organoboron reagents, which could potentially be a part of this compound’s mode of action .

Biochemical Pathways

For instance, they are involved in the Suzuki–Miyaura cross-coupling reaction, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Result of Action

It’s known that thiophene derivatives exhibit a variety of pharmacological properties such as anti-inflammatory and anticancer activities

Action Environment

It’s known that the stability and reactivity of thiophene derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical agents .

属性

IUPAC Name |

3-(cyanomethyl)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2S/c8-3-1-5-2-4-11-6(5)7(9)10/h2,4H,1H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANWJZXDOOIELU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CC#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57279-46-6 |

Source

|

| Record name | 3-(cyanomethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/no-structure.png)

![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)

![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)

![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![N-(3-fluorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2493410.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)